molecular formula C9H8N4O2 B13195946 2-(1H-imidazol-2-yl)-4-methylpyrimidine-5-carboxylic acid

2-(1H-imidazol-2-yl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13195946
M. Wt: 204.19 g/mol
InChI Key: LEMGJOQNSXJDRB-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound that contains both imidazole and pyrimidine rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrimidine ring is a six-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)-4-methylpyrimidine-5-carboxylic acid typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazole ring can be synthesized from glyoxal and ammonia, while the pyrimidine ring can be formed from β-dicarbonyl compounds and urea. The final coupling step often requires a catalyst and specific reaction conditions to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1H-imidazol-2-yl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-2-yl)pyridine
  • 2-(1H-imidazol-2-yl)thiazole
  • 2-(1H-imidazol-2-yl)benzimidazole

Uniqueness

2-(1H-imidazol-2-yl)-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-5-6(9(14)15)4-12-8(13-5)7-10-2-3-11-7/h2-4H,1H3,(H,10,11)(H,14,15)

InChI Key

LEMGJOQNSXJDRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=NC=CN2

Origin of Product

United States

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